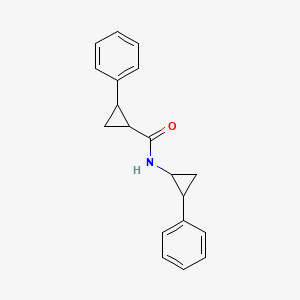
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a member of the fibrate class of drugs, which are commonly used to lower lipid levels in patients with hyperlipidemia.
Mecanismo De Acción
Clofibric acid activates PPARs by binding to their ligand-binding domains, which induces conformational changes that allow them to interact with coactivator proteins and regulate gene expression. This leads to increased expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride hydrolysis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects, including:
- Decreased plasma triglyceride levels
- Increased HDL cholesterol levels
- Increased insulin sensitivity
- Decreased inflammation
- Decreased hepatic steatosis
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to activate PPARs in a dose-dependent manner. However, it also has some limitations, such as its relatively low potency compared to other PPAR agonists and its potential for off-target effects.
Direcciones Futuras
There are several areas of future research that could be explored with 2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acid, including:
- Investigating its effects on other metabolic pathways, such as glucose metabolism and mitochondrial function
- Developing more potent and selective PPAR agonists based on its structure
- Exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and non-alcoholic fatty liver disease
- Investigating its effects on other tissues and cell types, such as adipose tissue and immune cells.
Métodos De Síntesis
Clofibric acid can be synthesized through a simple reaction between 4-chloro-2-methylphenol and 2-ethyl-6-methylphenylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form the final compound.
Aplicaciones Científicas De Investigación
Clofibric acid has been extensively used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in lipid metabolism and glucose homeostasis. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation in various animal models and human studies.
Propiedades
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)18(15)21-19(22)14(4)23-17-10-9-16(20)11-13(17)3/h6-11,14H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOQPMNGSQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]bis(2-nitrobenzamide)](/img/structure/B5150203.png)

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)

![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)

